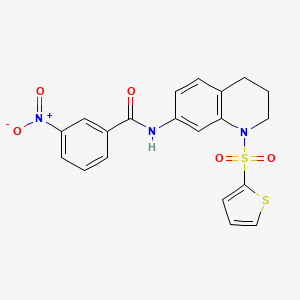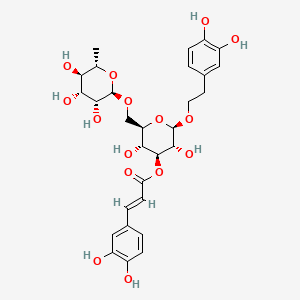
Isoforsythiaside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoforsythiaside is an antioxidant and antibacterial phenylethanoid glycoside . It is isolated from Forsythia suspensa .
Synthesis Analysis
Isoforsythiaside is a phenylethanoid glycoside isolated from the dried fruit of Forsythia suspensa . It has been confirmed to improve the memory and cognitive abilities of APP/PS1 mice .
Molecular Structure Analysis
The molecular structure of Isoforsythiaside is complex and involves various chemical compounds . The metabolites in the fruits and leaves of F. suspensa during fruit development include phenolic acids, flavonoids, lipids, lignans, and coumarins .
Chemical Reactions Analysis
Isoforsythiaside is a glycoside isomer of Forsythiaside . It has been found to have MICs of 40.83, 40.83, and 81.66 μg/mL for Escherichia coli (E. coli), Pseudomonas aeruginosa (PAO), and Staphylococcus aureus (SA), respectively .
Physical And Chemical Properties Analysis
Isoforsythiaside is a powder that is stable at -20°C for 3 years and at 4°C for 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . Its molecular weight is 624.59 and its formula is C29H36O15 .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antibacterial Properties
Isoforsythiaside, a phenylethanoid glycoside isolated from Forsythia suspensa, has been identified for its significant antioxidant and antibacterial activities. Qu et al. (2012) described its isolation and structural elucidation, emphasizing its potential as an alternative source of natural antioxidants and antibacterial agents. The study evaluated its effectiveness using the 1-diphenyl-2-picrylhydrazyl scavenging activity method and the in vitro microtitre plate method, confirming its strong activities in these areas (Qu, Zhang, Chai, & Sun, 2012).
Neuroprotective Effects in Alzheimer’s Disease
In the context of Alzheimer’s disease, isoforsythiaside has shown promising results in improving mitochondrial dysfunction and inhibiting apoptosis, regarded as a therapeutic strategy for this condition. Wang et al. (2020) explored its neuroprotective effects, demonstrating that isoforsythiaside enhanced cell viability, inhibited mitochondrial apoptosis, and reduced intracellular levels of reactive oxygen species in various cell models. The study highlighted its potential role in reducing anxiety, improving memory and cognitive ability, and mitigating molecular markers associated with Alzheimer's disease through the PI3K/AKT signaling pathway (Wang, Hao, Liu, Li, Yuan, Lee, Bai, & Wang, 2020).
Wirkmechanismus
Isoforsythiaside exerts a protective effect against Alzheimer’s disease by enhancing the expression levels of anti-apoptosis proteins and reducing the expression levels of pro-apoptosis proteins of B-cell lymphoma-2 (BCL-2) family members though activating the PI3K/AKT pathway . It also regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBWXABVALDGQ-GCELSKRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the known mechanisms of action of Isoforsythiaside, and what are its key targets?
A: Isoforsythiaside (IFY) exhibits its effects through various mechanisms. Studies suggest that IFY can attenuate Alzheimer's disease by regulating mitochondrial function via the PI3K/AKT pathway. [] Additionally, IFY has been shown to alleviate renal fibrosis by inhibiting the activity of methyltransferase-like 3 (METTL3), specifically reducing the m6A modification of EVL mRNA in an IGF2BP2-dependent manner. This, in turn, suppresses the TGF-β1/Smad3 signaling pathway, which plays a crucial role in renal fibrosis progression. [] Furthermore, research indicates that IFY exhibits antioxidant and antibacterial properties. []
Q2: What role does Isoforsythiaside play in treating influenza virus pneumonia and novel coronavirus pneumonia?
A: While Isoforsythiaside itself has not been specifically studied in the context of influenza virus pneumonia and novel coronavirus pneumonia, it is a key component of the traditional Chinese medicine formula Lianhua Qingwen (LHQW). Network pharmacology analysis suggests that LHQW, and potentially IFY, might exert therapeutic effects by targeting multiple pathways related to these diseases, including IL-17, T cell receptor, Th17 cell differentiation, TNF, toll-like receptor, MAPK, and apoptosis pathways. [] Further research is needed to elucidate the specific contributions and mechanisms of IFY in this context.
Q3: How does Isoforsythiaside interact with key targets in Alzheimer's disease?
A: In APPswe/PSEN1dE9 transgenic (APP/PS1) models and Aβ1-42-induced U251 cells, IFY was shown to improve mitochondrial function and reduce apoptosis. [] It achieves this by activating the PI3K/AKT pathway, leading to changes in the expression of B-cell lymphoma-2 (BCL-2) family members, ultimately protecting against neuronal damage. []
Q4: What is the role of molecular docking studies in understanding Isoforsythiaside's activity?
A: Molecular docking studies have been employed to understand how IFY interacts with potential targets. One study showed that IFY exhibited strong binding affinity to targets like 3C-like protease (3CL), angiotensin-converting enzyme 2 (ACE2), cyclooxygenase-2 (COX2), hemagglutinin (HA), interleukin-6 (IL-6), and neuraminidase (NA), which are relevant in various disease contexts. [] These findings provide insights into the potential molecular mechanisms of IFY and highlight its possible therapeutic applications.
Q5: How is Isoforsythiaside quantified in complex mixtures like Lianhua Qingwen capsules?
A: High-performance liquid chromatography with diode array detector (HPLC-DAD) is commonly used for quantifying IFY in complex mixtures like Lianhua Qingwen capsules. [, ] This method allows for simultaneous determination of multiple bioactive ingredients, including IFY, enabling comprehensive quality assessment of the formulation. []
Q6: Are there any known structure-activity relationship (SAR) studies for Isoforsythiaside?
A: While the provided research papers don't delve into specific SAR studies for IFY, they highlight its structural characteristics. [] Further research exploring the relationship between structural modifications of IFY and its biological activity, potency, and selectivity would be valuable for optimizing its therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

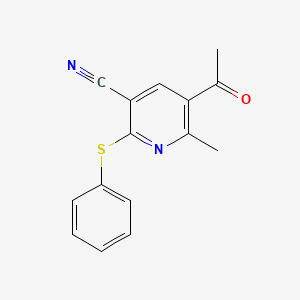
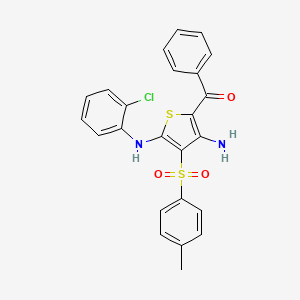
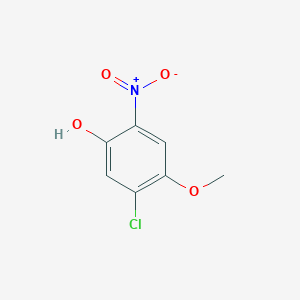
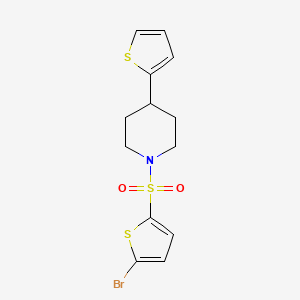
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)
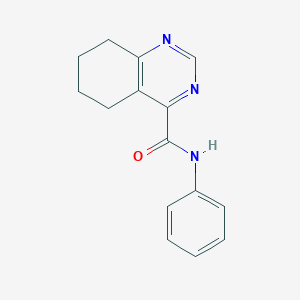
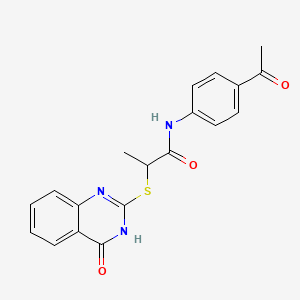
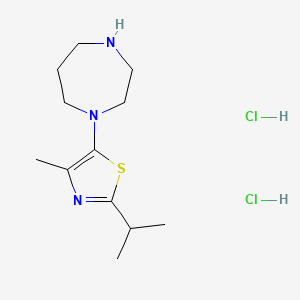
![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2953800.png)
![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)
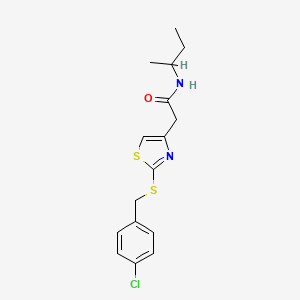
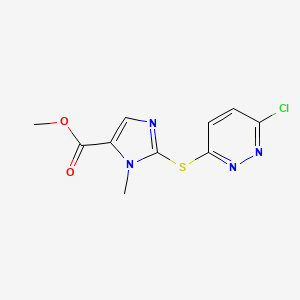
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)
